4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Description
4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative characterized by a heptafluoropropyl substituent at the 4-position of the benzodiazepinone core.
Properties
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7N2O/c13-10(14,11(15,16)12(17,18)19)8-5-9(22)21-7-4-2-1-3-6(7)20-8/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVVQHYQFDCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896170 | |
| Record name | 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-10-0 | |
| Record name | 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the introduction of the heptafluoropropyl group into the benzodiazepine core. One common method is the reaction of a benzodiazepine precursor with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The heptafluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Heptafluoropropyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated benzodiazepines.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties due to the presence of the heptafluoropropyl group.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant effects. The heptafluoropropyl group may enhance the compound’s binding affinity and selectivity for these receptors, resulting in improved efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one include:
Key Observations:
- Fluorination Impact : The target compound’s heptafluoropropyl group introduces significant steric bulk and electronegativity compared to trifluoromethyl (Compound 4) or tetrafluoro () substituents. This may enhance binding to hydrophobic protein pockets but increase bioaccumulation risks .
- Positional Effects : Substituents at the 4- and 8-positions (e.g., imidazolylphenyl, iodophenyl) influence electronic properties and intermolecular interactions. For example, Compound 6’s iodophenyl group facilitates crystallographic studies , while imidazolyl groups (Compound 4) may enhance hydrogen bonding .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(heptafluoropropyl)-1,5-benzodiazepin-2-one derivatives?
Answer:
The synthesis typically involves multi-step reactions starting with a benzodiazepine core. A general approach includes:
- Step 1: Condensation of o-phenylenediamine derivatives with fluorinated ketones or esters to form the diazepine ring .
- Step 2: Acylation or alkylation at the N1 position using heptafluoropropyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) .
- Step 3: Purification via column chromatography or crystallization.
Key challenges include maintaining regioselectivity during fluorinated group introduction. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .
Advanced: How can regioselectivity issues in fluorinated benzodiazepine synthesis be systematically addressed?
Answer:
Regioselectivity challenges arise during fluorinated group incorporation due to competing nucleophilic sites. Strategies include:
- Steric Control: Use bulky directing groups (e.g., Boc protection) to block undesired reaction sites .
- Catalytic Methods: Employ transition-metal catalysts (e.g., Pd or Cu) to direct coupling reactions selectively .
- Computational Modeling: DFT calculations predict reactive sites, guiding reagent selection (e.g., fluoropropyl vs. trifluoroethyl derivatives) .
For example, Boc-protected intermediates in improved selectivity during alkylation, achieving 71–97% yields .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- X-ray Crystallography: Resolves the 3D structure, confirming substituent positions and ring conformation. For example, monoclinic crystal systems (space group P21/c) are typical for benzodiazepines .
- NMR Spectroscopy: ¹H/¹³C NMR identifies fluoropropyl group integration (e.g., CF₃ splitting patterns at δ 110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 210.18 for C₁₀H₈F₂N₂O) .
Advanced: How can researchers resolve contradictions in pharmacological data for fluorinated benzodiazepines?
Answer:
Contradictions often arise from varying receptor binding assays or metabolic stability. Methodological solutions include:
- Standardized Assays: Use uniform protocols (e.g., radioligand binding for GABAₐ receptor affinity) to reduce variability .
- Metabolite Profiling: LC-MS/MS identifies degradation products, clarifying whether observed effects stem from the parent compound or metabolites .
- In Silico Docking: Molecular dynamics simulations predict binding modes, reconciling discrepancies between in vitro and in vivo results .
Basic: What analytical methods quantify trace impurities in fluorinated benzodiazepines?
Answer:
- HPLC with UV/FLD Detection: Reversed-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) separate impurities using gradient elution (acetonitrile/water + 0.1% TFA). Detection at 254 nm identifies fluorinated byproducts .
- GC-MS: Volatile impurities (e.g., residual solvents) are quantified with DB-5MS columns and EI ionization .
- Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ (≤0.1%), and recovery (90–110%) .
Advanced: What mechanistic insights explain the reactivity of the heptafluoropropyl group in substitution reactions?
Answer:
The electron-withdrawing nature of the CF₃CF₂CF₂- group:
- Nucleophilic Substitution: Fluorine's electronegativity stabilizes transition states, accelerating SN2 reactions at β-carbons .
- Radical Stability: Fluorine atoms enhance radical intermediates' stability in photochemical reactions, enabling C–H functionalization .
- Hydrolysis Resistance: The strong C–F bond resists hydrolysis under acidic/basic conditions, unlike non-fluorinated analogs .
Basic: How are computational methods applied to predict the physicochemical properties of this compound?
Answer:
- LogP Prediction: Software like MarvinSuite or ACD/Labs calculates partition coefficients (e.g., LogP ≈ 2.1 for C₁₀H₈F₂N₂O) using fragment-based methods .
- pKa Estimation: QSPR models predict basicity (e.g., pKa ~7.5 for the diazepine nitrogen) .
- Solubility: COSMO-RS simulations in water/DMSO guide solvent selection for crystallization .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Flow Chemistry: Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time .
- Green Solvents: Switch from DMF to Cyrene® reduces toxicity and simplifies purification .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments .
For example, achieved 76–97% yields using optimized dioxane/MeOH solvent systems .
Basic: What safety protocols are critical when handling fluorinated benzodiazepines?
Answer:
- PPE: Wear nitrile gloves, goggles, and fume hoods to avoid dermal/oral exposure .
- Waste Disposal: Neutralize acidic/basic residues before disposal; fluorinated waste requires incineration .
- Storage: Argon-atmosphere vials at –20°C prevent degradation .
Advanced: How does fluorination impact the compound’s pharmacokinetic profile?
Answer:
- Metabolic Stability: Fluorine blocks cytochrome P450 oxidation, extending half-life (e.g., t₁/₂ increased from 2h to 8h in rat models) .
- Membrane Permeability: Enhanced LogD (due to fluorination) improves blood-brain barrier penetration .
- Protein Binding: Fluorine’s hydrophobicity increases serum albumin binding, altering free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
